molecular formula C31H30ClN5O3S2 B1574197 WEHI-539 hydrochloride

WEHI-539 hydrochloride

カタログ番号 B1574197
分子量: 620.18
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WEHI-539, has high affinity (subnanomolar) and selectivity for BCL-XL and potently kills cells by selectively antagonizing its prosurvival activity. WEHI-539 has a high affinity for BCL-XL (IC50 = 1.1 nM). The prosurvival BCL-2 family protein BCL-XL is often overexpressed in solid tumors and renders malignant tumor cells resistant to anticancer therapeutics. The optimized compound, WEHI-539 interacts with residues in the P4 pocket and adopts a distinct binding mode compared to ABT-737. WEHI-539 induces apoptosis in MEFs only if they lack MCL-1 supports the notion that cell killing induced by WEHI-539 is due to direct inhibition of BCL-XL. Accordingly, restoring expression of MCL-1 in mcl-1 knockout cells renders them highly resistant to WEHI-539. WEHI-539 could only kill cells that contained BAK(fig). This observation was confirmed in MEFs where both the amount and activity of MCL-1 were abrogated by expression of its natural and selective BH3-only ligand NOXA. Cytochrome c release and caspase-3 processing confirmed that WEHI-539 induces apoptosis in BAX-deficient MEF cells expressing BIM2A but not in their BAK-deficient counterparts. Remarkably, WEHI-539 efficiently triggered the killing of platelets purified from mice or humans in culture. 

科学的研究の応用

  • BCL-XL Inhibition and Cancer Research : WEHI-539 is recognized for its potent and selective inhibition of BCL-XL, a protein often overexpressed in solid tumors, leading to resistance to anticancer therapies. This compound is effective in inducing apoptotic responses in malignant tumor cells, especially those reliant on BCL-XL for survival, making it a valuable tool in cancer research. Its ability to distinguish the roles of BCL-XL from other prosurvival proteins in both normal and malignant cells is notable (Lessene et al., 2013).

  • Synergy with Chemotherapy in Ovarian Cancer : In the context of ovarian cancer, WEHI-539 has shown potential in enhancing the effectiveness of carboplatin, a common chemotherapy drug. Studies indicate that its mechanism of targeting BCL-XL is essential for this synergistic effect, highlighting its potential in developing more effective cancer treatment strategies (Abed et al., 2016).

  • Breast Cancer Treatment and Bioenergetics : Research involving breast cancer cells has demonstrated that inhibitors like WEHI-539, which selectively target BCL-XL, can significantly affect mitochondrial ATP production. This indicates a role beyond just inducing cell death, impacting cancer metabolism and suggesting potential in combination therapies with glycolysis inhibitors for enhanced cancer treatment effectiveness (Lucantoni et al., 2018).

  • Role in Mitochondrial Inner Membrane Dynamics : WEHI-539's ability to inhibit the anti-apoptotic activity of BCL-XL has implications in neurological research as well. It is observed to influence the mitochondrial inner membrane potential, which is crucial in understanding neurodegenerative diseases and brain injuries. Low concentrations of WEHI-539 have shown neuroprotective properties, making it a potential candidate for therapeutic interventions in brain injuries (Park et al., 2017).

特性

製品名

WEHI-539 hydrochloride

分子式

C31H30ClN5O3S2

分子量

620.18

同義語

(E)-5-(3-(4-(aminomethyl)phenoxy)propyl)-2-(8-(2-(benzo[d]thiazol-2-yl)hydrazono)-5,6,7,8-tetrahydronaphthalen-2-yl)thiazole-4-carboxylic acid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。